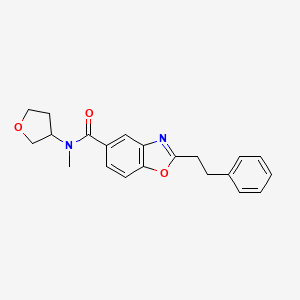![molecular formula C20H21NO4 B6135148 (2,5-dimethoxyphenyl)[4-(1-pyrrolidinylcarbonyl)phenyl]methanone](/img/structure/B6135148.png)
(2,5-dimethoxyphenyl)[4-(1-pyrrolidinylcarbonyl)phenyl]methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2,5-dimethoxyphenyl)[4-(1-pyrrolidinylcarbonyl)phenyl]methanone, commonly known as DPMC, is a synthetic compound that has gained attention in the scientific community due to its potential applications in research. DPMC belongs to the family of phenylmethanones and has a molecular weight of 375.46 g/mol.
作用機序
DPMC acts as a competitive inhibitor of SERT by binding to the same site as serotonin. This prevents the reuptake of serotonin into presynaptic neurons, leading to an increase in extracellular serotonin levels. This, in turn, can modulate the activity of postsynaptic neurons and affect various physiological processes.
Biochemical and Physiological Effects:
The biochemical and physiological effects of DPMC depend on the dose and route of administration. In vitro studies have shown that DPMC can increase the extracellular levels of serotonin in a dose-dependent manner. In vivo studies have demonstrated that DPMC can modulate various behaviors, such as locomotor activity, anxiety-like behavior, and aggression, through its effects on the serotonergic system.
実験室実験の利点と制限
One of the main advantages of DPMC is its selectivity for SERT, which allows for the specific modulation of the serotonergic system. Additionally, DPMC has a high affinity for SERT, making it a potent inhibitor. However, the use of DPMC in lab experiments is limited by its low solubility in water and its potential toxicity at high doses.
将来の方向性
There are several future directions for the research on DPMC. One area of interest is the development of more potent and selective inhibitors of SERT based on the structure of DPMC. Another area is the investigation of the role of serotonin in various neurological disorders, such as depression, anxiety, and schizophrenia, using DPMC as a tool. Additionally, the use of DPMC in combination with other compounds, such as psychedelics, may provide insights into the mechanisms underlying their therapeutic effects.
Conclusion:
In conclusion, DPMC is a synthetic compound that has potential applications in various areas of scientific research, particularly in neuroscience. Its ability to selectively inhibit SERT makes it a valuable tool for studying the role of serotonin in the brain and its involvement in various neurological disorders. However, the use of DPMC in lab experiments is limited by its low solubility in water and potential toxicity at high doses. Further research is needed to explore the potential of DPMC and its derivatives in various areas of scientific research.
合成法
The synthesis of DPMC involves the reaction between 2,5-dimethoxybenzaldehyde and 4-(1-pyrrolidinylcarbonyl)benzoyl chloride in the presence of a base, such as triethylamine. The reaction proceeds through an acid chloride intermediate, which is then reduced to form the final product. The purity of DPMC can be improved through recrystallization using a suitable solvent.
科学的研究の応用
DPMC has been studied for its potential applications in various areas of scientific research. One of the most promising areas is in the field of neuroscience, where DPMC has been shown to act as a selective and potent inhibitor of the serotonin transporter (SERT). This makes DPMC a valuable tool for studying the role of serotonin in the brain and its involvement in various neurological disorders.
特性
IUPAC Name |
(2,5-dimethoxyphenyl)-[4-(pyrrolidine-1-carbonyl)phenyl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21NO4/c1-24-16-9-10-18(25-2)17(13-16)19(22)14-5-7-15(8-6-14)20(23)21-11-3-4-12-21/h5-10,13H,3-4,11-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZZYZVFMFXNKSG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)C(=O)C2=CC=C(C=C2)C(=O)N3CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 5912188 | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-(2-phenylethyl)-6,7,8,9-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B6135084.png)
![2-(3-furoyl)-7-(4-isopropylbenzyl)-2,7-diazaspiro[4.5]decane](/img/structure/B6135092.png)
![N-[4,6-bis(dimethylamino)-1,3,5-triazin-2-yl]-N-[(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)methyl]-4-methylbenzenesulfonamide](/img/structure/B6135099.png)
![(5-{[({1-[2-(4-chlorophenyl)ethyl]-3-piperidinyl}methyl)(methyl)amino]methyl}-2-ethoxyphenyl)methanol](/img/structure/B6135106.png)
![N-{[3-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-methyl-1H-pyrazol-4-yl]methyl}-1-phenyl-3-(1H-1,2,4-triazol-1-yl)-1-propanamine](/img/structure/B6135108.png)
![3-{[(4-acetylphenyl)amino]sulfonyl}-N-phenylbenzamide](/img/structure/B6135113.png)
![2-cyclopropyl-8-(2-methoxyethyl)pyrido[4,3-b]-1,6-naphthyridine-1,9(2H,8H)-dione](/img/structure/B6135119.png)
![methyl 4-[({1-[2-(4-methoxyphenyl)ethyl]-6-oxo-3-piperidinyl}carbonyl)amino]butanoate](/img/structure/B6135126.png)
![2-[1-(2,3-dihydro-1H-inden-2-yl)-3-oxo-2-piperazinyl]-N-ethyl-N-[2-(1H-pyrazol-1-yl)ethyl]acetamide](/img/structure/B6135128.png)
![2-cyclopropyl-N-[3-(2-methyl-1H-imidazol-1-yl)propyl]-1,3-benzoxazole-6-carboxamide](/img/structure/B6135140.png)
![N-[(1-benzyl-1H-pyrazol-4-yl)methyl]-1-(2-fluorobenzyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B6135156.png)
![4-(2,3-dihydro-1H-inden-2-yl)-3-{2-[4-(2-furoyl)-1,4-diazepan-1-yl]-2-oxoethyl}-2-piperazinone](/img/structure/B6135164.png)

![6-amino-3-(3,4-dichlorophenyl)-4-(2-propoxyphenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B6135191.png)